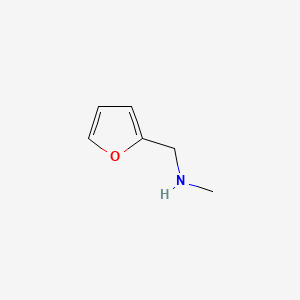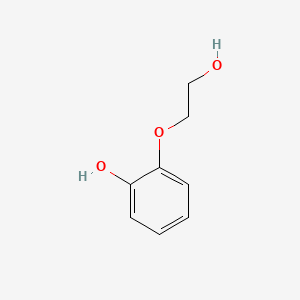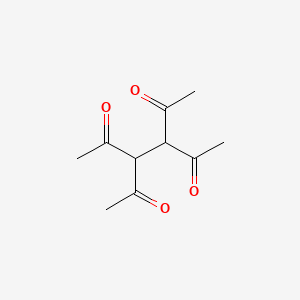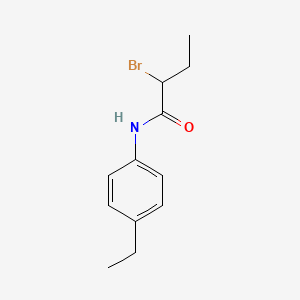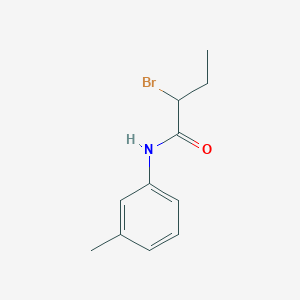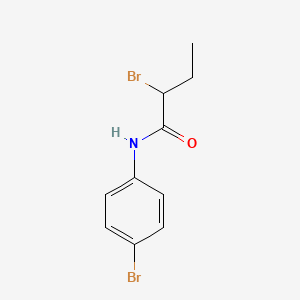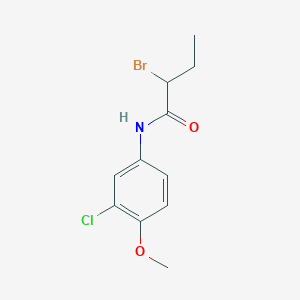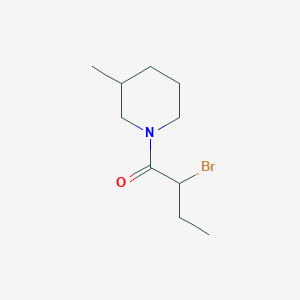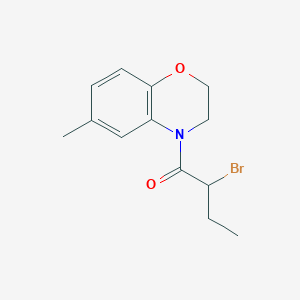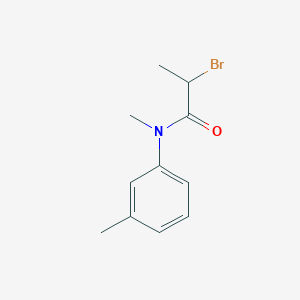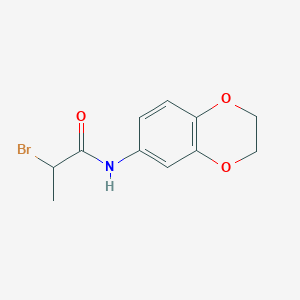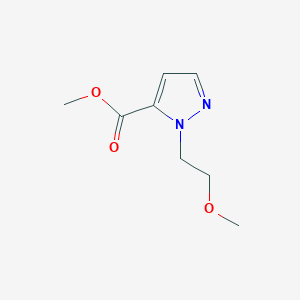
methyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, methyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring structure with two adjacent nitrogen atoms. They are known for their various biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, facilitated by a FeCl2/Et3N binary catalytic system . Another example is the preparation of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate through a one-pot, two-component reaction of phenyl hydrazine and dimethyl acetylene dicarboxylate at reflux temperature . These methods highlight the versatility and adaptability of pyrazole synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied. For example, the structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid provided insights into the molecular geometry and electronic structure through experimental techniques like X-ray diffraction and theoretical methods such as density functional theory (DFT) . Similarly, the crystal structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate was determined using single-crystal X-ray diffraction .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. The synthesis of tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates involved reactions between 5-substituted pyrazolidine-3-ones, aldehydes, and methyl methacrylate, which were tested for inhibition of Plasmodium falciparum dihydroorotate dehydrogenase . This demonstrates the potential of pyrazole derivatives to interact with biological targets through chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were studied, showing that absorption and emission spectra vary with substituents on the pyrazole moiety and solvent polarity . The conformational flexibility and thermodynamic properties of methyl 2-methoxy-7-(4-methylbenzoyl)-4-oxo-6-p-tolyl-4H-furo[3,2-c]pyran-3-carboxylate were also investigated, providing insights into the stability and electronic transitions of the compound .
Relevant Case Studies
Case studies involving pyrazole derivatives often focus on their biological activities and potential applications. For example, the inhibition of Plasmodium falciparum dihydroorotate dehydrogenase by tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates represents a case study in the search for new antimalarial agents . Additionally, the synthesis and characterization of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, including its thermal stability and nonlinear optical properties, provide a case study in material science .
properties
IUPAC Name |
methyl 2-(2-methoxyethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-12-6-5-10-7(3-4-9-10)8(11)13-2/h3-4H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCSNMIYNCLBCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC=N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

